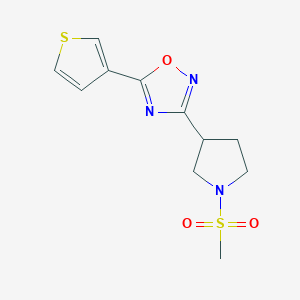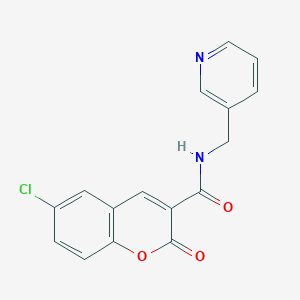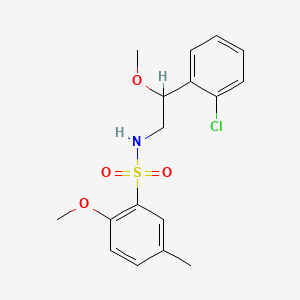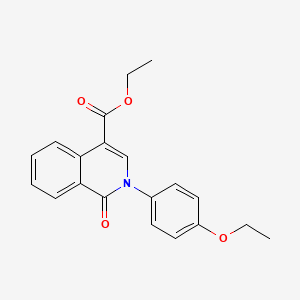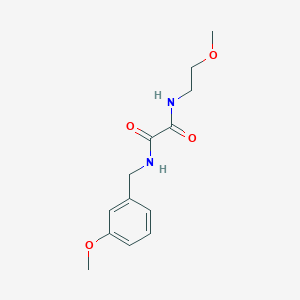
N1-(3-methoxybenzyl)-N2-(2-methoxyethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N1-(3-methoxybenzyl)-N2-(2-methoxyethyl)oxalamide” is a complex organic compound. Based on its name, it likely contains a benzyl group (a benzene ring attached to a CH2 group) and an ethyl group (a two-carbon chain), both of which are attached to an oxalamide group (a type of amide). The “3-methoxy” and “2-methoxy” parts of the name suggest that there are methoxy groups (OCH3) attached to the benzyl and ethyl groups .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate benzyl and ethyl compounds with oxalic acid or a derivative thereof. This could potentially be achieved through a process known as reductive amination .Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex, with the benzyl and ethyl groups providing a degree of structural flexibility. The presence of the oxalamide group would likely result in the formation of a rigid, planar structure .Chemical Reactions Analysis
As an amide, this compound would likely undergo reactions typical of this class of compounds. This could include hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid and amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. As an amide, it would likely be capable of forming hydrogen bonds, which could affect its solubility and boiling point .Aplicaciones Científicas De Investigación
Light-Switchable Polymer
A novel cationic polymer capable of switching from a cationic to a zwitterionic form upon irradiation at 365 nm was synthesized. This polymer shows potential applications in DNA condensation and release, as well as switching antibacterial activity to a non-toxic character against Escherichia coli. This demonstrates the compound's utility in developing responsive materials for biomedical applications (Sobolčiak et al., 2013).
Intramolecular Hydrogen Bonding in Oxamide Derivatives
Research on symmetric and non-symmetric oxamides, including derivatives similar to N1-(3-methoxybenzyl)-N2-(2-methoxyethyl)oxalamide, revealed that these compounds are stabilized by intramolecular three-center hydrogen bonding. This study contributes to the understanding of the structural behavior of oxamide derivatives, which is crucial for designing new materials and drugs (Martínez-Martínez et al., 1998).
Reactivity of Oxalamide-Based N-Heterocyclic Carbene
The oxalamide-based carbene demonstrated unique reactivity, including cyclopropanation and the formation of a selenide, which was characterized by X-ray diffraction. This reactivity profile is significant for the development of new catalytic processes and the synthesis of novel compounds (Braun et al., 2012).
Synthesis of Di- and Mono-Oxalamides
A novel synthetic approach was developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from oxirane derivatives. This method provides a high-yielding and operationally simple route to these compounds, highlighting their potential in the synthesis of valuable chemical entities (Mamedov et al., 2016).
Crystal Structure of N,N'-bis(4-hydroxy-3-methoxybenzyl)oxalamide
The crystal structure of a closely related oxalamide compound was determined, providing insight into the molecular geometry and hydrogen bonding patterns. Such structural analyses are fundamental for understanding the properties and potential applications of oxalamide derivatives (Zhang et al., 2008).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-N'-[(3-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-18-7-6-14-12(16)13(17)15-9-10-4-3-5-11(8-10)19-2/h3-5,8H,6-7,9H2,1-2H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMOJBDIQZZRLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC1=CC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-methoxybenzyl)-N2-(2-methoxyethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B2919283.png)
![1-[2-(Dimethylamino)ethyl]cyclopropane-1-carboxylic acid;hydrochloride](/img/structure/B2919284.png)

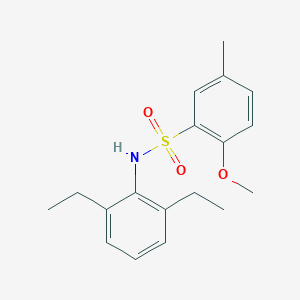
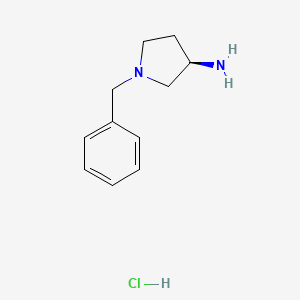
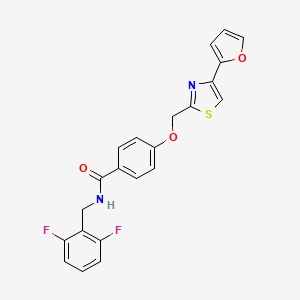
![6-Methyl-6H-thieno[2,3-b]pyrrole-5-carbaldehyde](/img/structure/B2919295.png)

